Butyl 4-[(methylsulfonyl)oxy]benzoate
Description
Butyl 4-[(methylsulfonyl)oxy]benzoate is a synthetic benzoate ester featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the para position of the aromatic ring and a butyl ester group. This compound is structurally characterized by its sulfonate ester functionality, which imparts distinct electronic and steric properties. Such derivatives are often explored as intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or polymer precursors.
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
butyl 4-methylsulfonyloxybenzoate |
InChI |
InChI=1S/C12H16O5S/c1-3-4-9-16-12(13)10-5-7-11(8-6-10)17-18(2,14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
SPOQTZZOCMMYQJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Butyl 4-[(methylsulfonyl)oxy]benzoate with its closest structural analogs, including ethyl 4-(sulfooxy)benzoate (compound 13 from the evidence) and other para-substituted benzoates:
Key Differences and Implications
In contrast, ethyl 4-(sulfooxy)benzoate (compound 13) has higher polarity due to its sulfate ester (-OSO₃H), making it more water-soluble and acidic .
Substituent Functionality: The methylsulfonyloxy group (-OSO₂CH₃) is less acidic than the sulfooxy group (-OSO₃H) but offers greater steric bulk, which may influence reactivity in nucleophilic substitution or hydrolysis reactions. Compounds with nitro (-NO₂) or hydroxyl (-OH) groups exhibit divergent electronic effects: nitro groups are strongly electron-withdrawing, while hydroxyl groups are electron-donating.
Natural vs. this compound is likely synthetic, with modifications tailored for stability or specific reactivity in industrial processes.
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